N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-10-13(2)17(14(3)11-12)19-8-9-20-16-7-5-4-6-15(16)18/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSLJAMZCGNSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCOC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Chlorophenoxy)ethyl Halides
- Preparation of 2-(2-Chlorophenoxy)ethyl Chloride or Bromide:
Starting from 2-chlorophenol, ethylene chlorination or bromination reactions are performed. Typically, 2-chlorophenol undergoes nucleophilic substitution with ethylene chlorides or bromides under basic conditions to yield the corresponding ether.
Nucleophilic Substitution on 2,4,6-Trimethylaniline
Ether Formation:
The amino group of 2,4,6-trimethylaniline can be protected or directly reacted with the prepared 2-(2-chlorophenoxy)ethyl halide in the presence of a base (e.g., potassium carbonate) to form the ether linkage via nucleophilic substitution.-
- Solvent: Acetone or DMF (dimethylformamide)
- Temperature: 50-80°C
- Time: 12-24 hours
Final Amine Functionalization
- Deprotection or Further Modification:
If protective groups are used on the amino group, they are removed under suitable conditions (acidic or basic hydrolysis).
Note:
This synthetic route is adaptable based on the specific reactivity of intermediates and the desired purity of the final compound. The process's efficiency hinges on controlling reaction conditions to prevent side reactions, especially oxidation or over-alkylation.
Alternative Approaches and Research Findings
Recent research emphasizes catalytic methods for selective functionalization, such as:
Cross-coupling reactions:
Nickel or palladium catalysis can facilitate C–O or C–N bond formation between aromatic amines and phenoxy derivatives, often under visible light or with bifunctional additives like tert-butylamine to enhance yields.Use of Transition Metal Catalysts:
Nickel catalysis, under mild conditions, can enable efficient coupling of aromatic amines with phenolic derivatives, reducing the need for harsh reagents and improving selectivity.
Summary of Preparation Methods
| Methodology | Advantages | Limitations |
|---|---|---|
| Nitration followed by catalytic hydrogenation | High yield, high purity, well-established | Requires strict temperature control, handling hazardous acids |
| Nucleophilic substitution with halide derivatives | Modular, adaptable, suitable for large-scale synthesis | Possible side reactions, need for protective groups |
| Transition metal-catalyzed cross-coupling | Mild conditions, high selectivity, environmentally friendly | Requires expensive catalysts, optimization for specific substrates |
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Building Block for Novel Compounds : Researchers utilize it as a building block for synthesizing new materials with tailored properties for specific applications.
Biology
- Biological Activity Studies : N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline is investigated for its potential biological activities. Studies focus on its interactions with biomolecules and the modulation of biological pathways.
- Proteomics Research : The compound is used in proteomics to study protein interactions and functions due to its ability to bind to specific molecular targets .
Medicine
- Drug Development Precursor : This compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural properties may contribute to the development of new therapeutic agents targeting various diseases.
- Therapeutic Potential : Research is ongoing into its therapeutic potential based on its biological activity profile, particularly in modulating receptor activity related to neurotransmitter systems.
Industry
- Intermediate in Chemical Synthesis : In industrial applications, this compound acts as an intermediate in producing various industrial chemicals and materials.
- Material Development : Its unique chemical properties make it suitable for developing novel materials that require specific characteristics not found in other compounds.
A study investigated the interaction of this compound with specific receptors involved in neurotransmission. The results indicated that this compound could modulate receptor activity, suggesting potential therapeutic uses in neurology.
Case Study 2: Industrial Application
In an industrial setting, researchers utilized this compound as an intermediate for synthesizing dyes used in histochemistry. The compound's properties allowed for efficient production processes that enhanced yield and reduced waste.
Mechanism of Action
The mechanism by which N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural ligands, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and substituent effects among related compounds:
Biological Activity
N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline is an organic compound with the molecular formula C17H20ClNO. It features a chlorophenoxy group linked to an ethyl chain and a trimethylaniline moiety, making it significant in various scientific and industrial applications. This compound is primarily studied for its potential biological activities and interactions with biomolecules.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chlorophenoxy group can mimic natural ligands, facilitating binding to receptors or enzymes and modulating their activity. This interaction influences various biochemical pathways, which may lead to therapeutic effects or toxicity.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential due to its interactions with biological systems. It has been explored as a precursor for drug development, particularly in the synthesis of compounds that exhibit anti-cancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Toxicological Studies
Toxicological assessments have revealed that this compound and its analogs can exhibit carcinogenic properties. For instance, 2,4,6-trimethylaniline has been linked to increased incidences of liver tumors in animal studies. These findings raise concerns about the long-term exposure to this compound and its metabolites.
Case Studies
-
Carcinogenicity in Animal Models :
- An 18-month dietary study on male and female Charles River CD rats indicated an increase in hepatocellular carcinoma and cholangiocarcinoma associated with 2,4,6-trimethylaniline exposure .
- Another study reported significant tumor incidences in mice fed high doses of 2,4,6-trimethylaniline hydrochloride over 15 months .
- Metabolic Activation :
Data Table: Biological Activities and Toxicological Effects
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
